molecular formula C10H9NO5S B13363272 Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Cat. No.: B13363272
M. Wt: 255.25 g/mol
InChI Key: ZUNVBVAJQUVCIH-UHFFFAOYSA-N
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Description

Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by its unique structure, which includes a benzene ring fused to an isothiazole ring with a methoxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzo[d]isothiazole-1,1-dioxide with methanol in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile at room temperature for several hours, followed by purification through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings.

Scientific Research Applications

Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of the 1,1-dioxide group allows for the formation of reactive intermediates that can modify biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzo[d]isothiazole 1,1-dioxide: Similar structure but lacks the carboxylate ester group.

    Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide: Contains additional functional groups and a spiro linkage.

    5-Methylisoxazole-3-carboxylic acid: Different heterocyclic ring but similar functional groups.

Uniqueness

Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to its combination of a methoxy group, carboxylate ester, and 1,1-dioxide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

methyl 5-methoxy-1,1-dioxo-1,2-benzothiazole-3-carboxylate

InChI

InChI=1S/C10H9NO5S/c1-15-6-3-4-8-7(5-6)9(10(12)16-2)11-17(8,13)14/h3-5H,1-2H3

InChI Key

ZUNVBVAJQUVCIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)S(=O)(=O)N=C2C(=O)OC

Origin of Product

United States

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